Cas no 72093-05-1 (3-Chloro-2,4-dimethylpyridine)

3-Chloro-2,4-dimethylpyridine 化学的及び物理的性質

名前と識別子

-

- 3-chloro-2,4-dimethylpyridine

- Pyridine, 3-chloro-2,4-dimethyl-

- FCH1161974

- AX8248516

- 3-Chloro-2,4-dimethylpyridine

-

- インチ: 1S/C7H8ClN/c1-5-3-4-9-6(2)7(5)8/h3-4H,1-2H3

- InChIKey: GISAIZLTIKTIFG-UHFFFAOYSA-N

- SMILES: ClC1C(C)=NC=CC=1C

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 9

- 回転可能化学結合数: 0

- 複雑さ: 94.9

- トポロジー分子極性表面積: 12.9

3-Chloro-2,4-dimethylpyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023023535-1g |

3-Chloro-2,4-dimethylpyridine |

72093-05-1 | 97% | 1g |

$1696.80 | 2023-09-01 | |

| Alichem | A023023535-250mg |

3-Chloro-2,4-dimethylpyridine |

72093-05-1 | 97% | 250mg |

$686.80 | 2023-09-01 | |

| Chemenu | CM524492-1g |

3-Chloro-2,4-dimethylpyridine |

72093-05-1 | 95% | 1g |

$461 | 2022-06-10 | |

| Alichem | A023023535-500mg |

3-Chloro-2,4-dimethylpyridine |

72093-05-1 | 97% | 500mg |

$989.80 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741383-1g |

3-Chloro-2,4-dimethylpyridine |

72093-05-1 | 98% | 1g |

¥4240.00 | 2024-05-02 |

3-Chloro-2,4-dimethylpyridine 関連文献

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

3-Chloro-2,4-dimethylpyridineに関する追加情報

Professional Introduction to 3-Chloro-2,4-dimethylpyridine (CAS No. 72093-05-1)

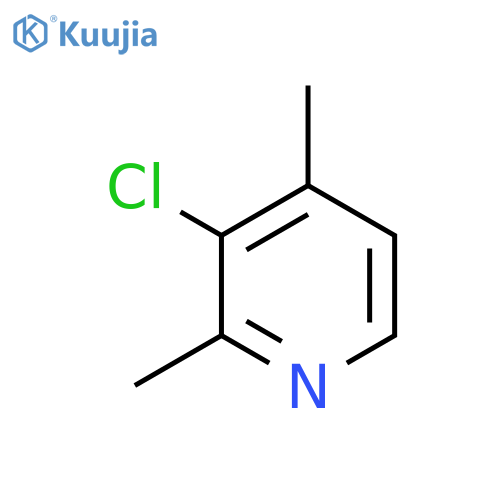

3-Chloro-2,4-dimethylpyridine, with the chemical formula C₇H₈ClN, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 72093-05-1, has garnered considerable attention due to its versatile applications in the development of various chemical entities. The presence of both chloro and methyl substituents on the pyridine ring imparts unique reactivity, making it a valuable intermediate in synthetic chemistry.

The structural features of 3-Chloro-2,4-dimethylpyridine contribute to its utility in multiple domains, particularly in medicinal chemistry. The chloro group serves as a versatile handle for further functionalization, while the methyl groups enhance lipophilicity, which is often crucial for bioavailability. These attributes have positioned this compound as a building block in the synthesis of more complex molecules.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds derived from pyridine scaffolds. Among these, 3-Chloro-2,4-dimethylpyridine has been explored for its potential in developing novel therapeutic agents. Its role as a precursor in the synthesis of kinase inhibitors and other bioactive molecules has been highlighted in several studies. For instance, modifications of this scaffold have led to the discovery of compounds with anti-inflammatory and anticancer properties.

One of the most compelling aspects of 3-Chloro-2,4-dimethylpyridine is its adaptability in synthetic pathways. Researchers have leveraged its reactivity to introduce diverse functional groups, enabling the creation of libraries of derivatives for high-throughput screening. This flexibility has been particularly valuable in drug discovery programs aimed at identifying lead compounds with optimized pharmacokinetic profiles.

The industrial significance of this compound is further underscored by its incorporation into large-scale synthetic processes. Its synthesis typically involves chlorination and alkylation reactions on a pyridine precursor, showcasing the compound's importance in fine chemical manufacturing. The efficiency and scalability of these processes have made 3-Chloro-2,4-dimethylpyridine a preferred choice for companies engaged in custom synthesis and contract research.

Recent advancements in computational chemistry have also enhanced our understanding of how 3-Chloro-2,4-dimethylpyridine behaves in various reaction contexts. Molecular modeling studies have provided insights into its interactions with biological targets, aiding medicinal chemists in designing more effective drug candidates. These computational approaches complement traditional experimental methods, offering a synergistic strategy for optimizing molecular properties.

The environmental impact of synthesizing and using 3-Chloro-2,4-dimethylpyridine is another area of growing interest. Efforts to develop greener synthetic routes have focused on minimizing waste and reducing energy consumption. Innovations such as catalytic processes and solvent-free reactions are being explored to make production more sustainable without compromising yield or purity.

In conclusion, 3-Chloro-2,4-dimethylpyridine, identified by its CAS number 72093-05-1, represents a cornerstone in modern chemical synthesis and pharmaceutical development. Its structural versatility and reactivity make it an indispensable tool for researchers seeking to create innovative molecular architectures. As our understanding of its properties continues to evolve through interdisciplinary research, this compound will undoubtedly remain at the forefront of scientific exploration.

72093-05-1 (3-Chloro-2,4-dimethylpyridine) Related Products

- 2228332-95-2(1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole)

- 2228243-28-3(3-2-(1-aminocyclopropyl)ethyl-N-ethylbenzamide)

- 2287333-18-8(3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine)

- 51049-14-0(6,8-Dimethoxy-4-methylquinoline)

- 95262-00-3(3-(3-methylphenyl)amino-3-oxopropanoic Acid)

- 2138081-10-2(2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal)

- 1261989-34-7(4-(3-Acetylaminophenyl)-2-nitrobenzoic acid)

- 2010221-51-7(Thiophene, 3-[1-(bromomethyl)-3-buten-1-yl]tetrahydro-)

- 1806136-50-4(2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-4-acetonitrile)

- 1695127-24-2(2,2-dimethyl-3-(2-methylpropyl)cyclopropan-1-amine)